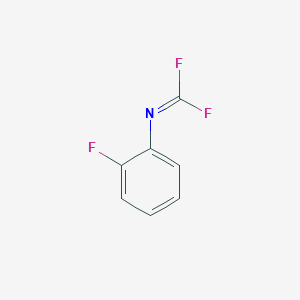
(2-Fluorophenyl)carbonimidoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)carbonimidoyl is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a carbonimidoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)carbonimidoyl can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then treated with a suitable reagent to yield the desired carbonimidoyl compound . Another method involves the use of 2-fluorobenzaldehyde as a starting material, which undergoes a series of reactions including condensation and reduction to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluorophenyl)carbonimidoyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carbonimidoyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different carbonyl or amine compounds .
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)carbonimidoyl has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)carbonimidoyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The carbonimidoyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylcarbonimidoyl: Lacks the fluorine atom, resulting in different reactivity and properties.
(2-Chlorophenyl)carbonimidoyl: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
(2-Fluorophenyl)carbonimidoyl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
77897-06-4 |
|---|---|
Molekularformel |
C7H4F3N |
Molekulargewicht |
159.11 g/mol |
IUPAC-Name |
1,1-difluoro-N-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C7H4F3N/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |
InChI-Schlüssel |
YUROJOXRTNADBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


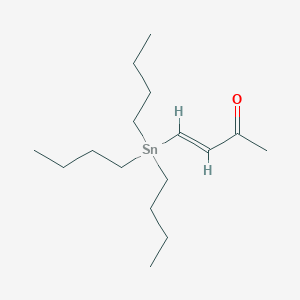
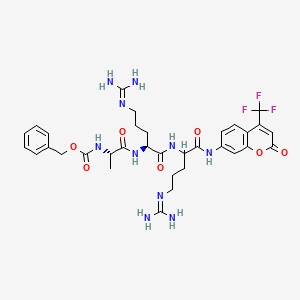
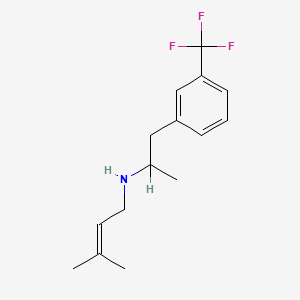
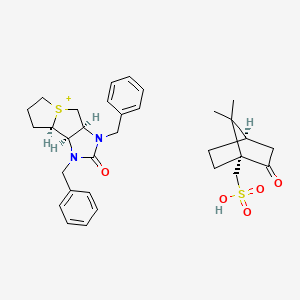
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
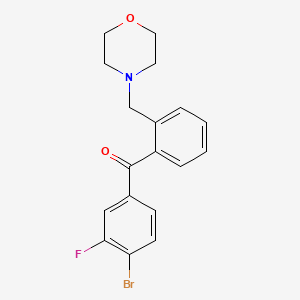
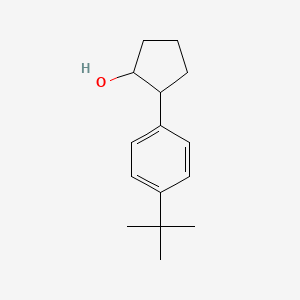
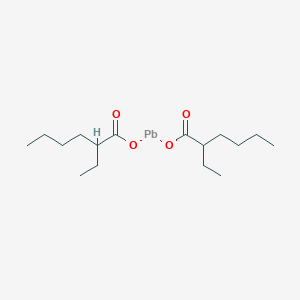
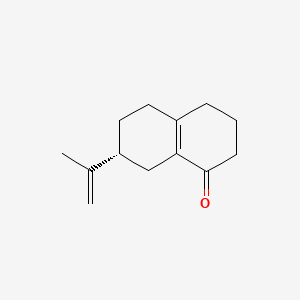
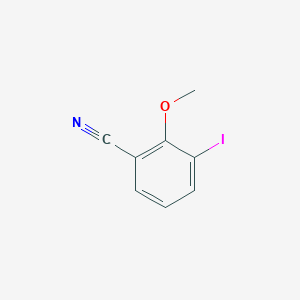
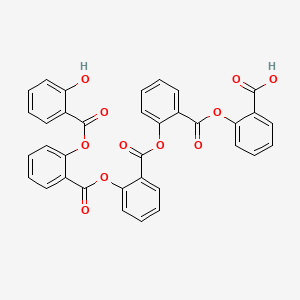
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
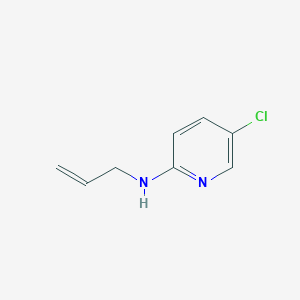
![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)
